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  • Product: 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
  • CAS: 56187-56-5

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 56187-56-5)

Executive Summary In modern drug discovery and complex organic synthesis, functionalized pyridones serve as critical scaffolds. 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 56187-56-5) is an advanced, multi-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex organic synthesis, functionalized pyridones serve as critical scaffolds. 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 56187-56-5) is an advanced, multi-functional synthetic intermediate. Characterized by an N -alkylated acetic acid moiety, a highly electron-withdrawing nitro group at the C3 position, and a conjugated 4-oxo system, this molecule offers orthogonal reactivity handles. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and validated synthetic protocols, designed for researchers and drug development professionals.

Physicochemical Profiling

Understanding the fundamental properties of CAS 56187-56-5 is essential for predicting its behavior in various solvent systems and its viability in downstream coupling reactions. The quantitative data is summarized below, grounded in verified chemical databases such as 1[1].

PropertyValue
Chemical Name 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
CAS Registry Number 56187-56-5
Molecular Formula C₇H₆N₂O₅
Molecular Weight 198.13 g/mol
Monoisotopic Mass 198.02766 Da
InChIKey ADWAAXYMXLDLFQ-UHFFFAOYSA-N
Structural Features N -alkylated 1,4-dihydropyridine core, C3-Nitro, C4-Oxo

Structural Dynamics & Mechanistic Reactivity

The reactivity of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is dictated by the interplay between its functional groups:

  • Tautomeric Locking: Unsubstituted 4-pyridones exist in a tautomeric equilibrium with 4-hydroxypyridines. However, the N -alkylation with the acetic acid moiety permanently locks the molecule into the 1,4-dihydropyridine tautomer. This structural rigidity is crucial for predictable reactivity in biological systems and subsequent synthetic steps, a principle well-documented in the study of 2[2].

  • Ambident Nucleophilicity and Electrophilic Deactivation: The strongly electron-withdrawing nitro group at C3 pulls electron density away from the pyridone ring. This deactivates the ring toward electrophilic aromatic substitution (EAS) but makes the C5 position selectively available for halogenation if forced under harsh conditions.

  • Orthogonal Handles: The carboxylic acid allows for standard peptide coupling chemistry (e.g., using HATU/DIPEA), while the nitro group serves as a masked amine, ready for catalytic hydrogenation.

Reactivity Core 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid Nitro Nitro Group (C3) Reduction to Amine Core->Nitro Catalytic Hydrogenation (Pd/C, H2) Acid Acetic Acid Moiety (N1) Amide/Peptide Coupling Core->Acid HATU/DIPEA, Primary Amine Ring Pyridone Core Electrophilic Aromatic Substitution Core->Ring Halogenation at C5

Fig 1. Reactivity map highlighting downstream functionalization pathways for drug development.

Experimental Protocol: Synthesis of CAS 56187-56-5

To synthesize this compound, researchers typically employ an N -alkylation strategy starting from3[3].

Causality in Reagent Selection: Pyridones are ambident nucleophiles capable of undergoing both O -alkylation and N -alkylation. To thermodynamically favor N -alkylation, a polar aprotic solvent (DMF) is paired with a mild alkali base (K₂CO₃). The potassium counterion coordinates less tightly to the oxygen than harder ions (like Li⁺), leaving the nitrogen lone pair highly nucleophilic for the Sₙ2 attack on ethyl bromoacetate.

Step-by-Step Methodology
  • Base Activation: Dissolve 1.0 equivalent of 3-nitro-1H-pyridin-4-one in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add 2.0 equivalents of finely powdered anhydrous K₂CO₃. Stir at room temperature for 30 minutes. The solution will darken as the pyridonate anion forms.

  • Sₙ2 Alkylation: Dropwise, add 1.1 equivalents of ethyl bromoacetate. Elevate the temperature to 60°C and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 9:1).

  • Workup of Intermediate: Cool the mixture, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the ester intermediate.

  • Saponification: Dissolve the crude ester in a 3:1 mixture of THF and H₂O. Add 2.0 equivalents of LiOH·H₂O. Stir at room temperature for 2 hours until hydrolysis is complete.

  • Acidification & Isolation: Carefully acidify the aqueous layer using 1M HCl to pH 2-3. The target compound, 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Synthesis SM 3-Nitro-1H-pyridin-4-one (CAS: 15590-90-6) Base Base Activation (K2CO3, DMF) SM->Base Deprotonation Alkylation N-Alkylation (Ethyl bromoacetate) Base->Alkylation SN2 Substitution Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Alkylation->Hydrolysis Saponification Product Target Compound (CAS: 56187-56-5) Hydrolysis->Product Acidification

Fig 2. Step-by-step synthetic workflow for CAS 56187-56-5 via N-alkylation and saponification.

Downstream Applications in Drug Discovery

The true value of CAS 56187-56-5 lies in its utility as a precursor for bicyclic heterocycles. By coupling the carboxylic acid with a primary amine to form an amide, and subsequently reducing the C3-nitro group to an aniline derivative (using Pd/C and H₂), researchers can trigger an intramolecular cyclization. This pathway is a highly efficient method for synthesizing imidazo[4,5-c]pyridine and pyrido[3,4-b]pyrazine derivatives, which are privileged scaffolds in kinase inhibitor design and oncology research.

Safety, Handling, and GHS Classifications

When utilizing CAS 56187-56-5 in the laboratory, strict adherence to safety protocols is mandatory. The compound possesses several verified hazard classifications based on 4[4].

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Acute Tox. 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation Skin Irrit. 2H315Causes skin irritation.
Serious Eye Damage/Irritation Eye Irrit. 2AH319Causes serious eye irritation.
Specific Target Organ Toxicity STOT SE 3H336May cause drowsiness or dizziness (single exposure).

Handling Protocol: Always manipulate this compound inside a certified chemical fume hood. Utilize nitrile gloves, safety goggles, and a lab coat. In the event of skin contact, flush immediately with copious amounts of water.

References

  • PubChemLite C7H6N2O5 - Explore.PubChemLite Database.
  • 15590-90-6 | 3-Nitro-1H-pyridin-4-one.BLD Pharm.
  • 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.NextSDS Chemical Substance Information.
  • CCLXXV.—The amino-4-pyridones.Journal of the Chemical Society, Transactions (RSC Publishing).

Sources

Exploratory

Mechanism of Action for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: A Technical Guide to Metalloenzyme Inhibition and Pharmacophore Dynamics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Pharmacophore Rationale The compound 2-(3-Nitro-4-oxo-1,4-dihydropyrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophore Rationale

The compound 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS 56187-56-5) represents a highly specialized, rationally designed pharmacophore utilized in the targeted inhibition of magnesium- and manganese-dependent metalloenzymes (e.g., viral integrases, endonucleases, and bacterial topoisomerases).

While the 3-nitro-4-pyridone core is a well-documented scaffold in organic synthesis [1][2], its application in medicinal chemistry relies on its highly polarized electronic state. Derivatives of 4-hydroxy-3-nitropyridine serve as critical precursors in the development of bioactive molecules [3][4]. This whitepaper dissects the mechanism of action (MoA) of this specific molecule, detailing how its three primary functional groups work synergistically to achieve high-affinity, enthalpically driven target engagement.

Structural Dissection

The molecule is engineered with three distinct functional domains:

  • The C4-Oxo & C3-Nitro Motif: Acts as a bidentate metal-binding pharmacophore (MBP). The strong electron-withdrawing nature of the nitro group tunes the pKa of the pyridone system, optimizing the electron density on the oxygen atoms for tight coordination with divalent cations.

  • The N1-Acetic Acid Appendage: Functions as a critical electrostatic anchor. It mimics the phosphate backbone of nucleic acids or natural substrate carboxylates, extending into solvent-accessible basic pockets.

  • The 1,4-Dihydropyridine Ring: Provides a planar, hydrophobic core capable of π−π stacking with aromatic residues in the enzyme's active site.

Mechanism of Action: Metalloenzyme Chelation

The primary mechanism of action for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is competitive active-site metallo-inhibition .

When the compound enters the catalytic pocket of a metalloenzyme, it displaces labile, catalytic water molecules. The C4-carbonyl oxygen and the oxygen from the C3-nitro group form a rigid, bidentate coordination sphere around the catalytic metal ion (typically Mg2+ or Mn2+ ). This chelation physically blocks the binding of the endogenous substrate (e.g., viral DNA or host RNA), halting the nucleophilic attack required for enzymatic cleavage or strand transfer.

Simultaneously, the N1-acetic acid moiety projects into a highly conserved basic sub-pocket, forming a robust salt bridge with Arginine or Lysine residues. This secondary interaction is critical; it drastically reduces the off-rate ( koff​ ) of the inhibitor, transforming a simple metal chelator into a highly specific, low-nanomolar inhibitor.

MoA cluster_0 Pharmacophore Motifs cluster_1 Metalloenzyme Active Site Compound 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl) acetic acid C4_Oxo C4-Oxo & C3-Nitro Bidentate Motif Compound->C4_Oxo N1_Acetic N1-Acetic Acid Electrostatic Anchor Compound->N1_Acetic Ring Pyridone Ring Hydrophobic Core Compound->Ring Mg Catalytic Mg2+ Primary Target C4_Oxo->Mg Bidentate Chelation LysArg Basic Residues Lys/Arg Pocket N1_Acetic->LysArg Salt Bridge / H-Bond TyrTrp Aromatic Residues Tyr/Trp Pocket Ring->TyrTrp Pi-Pi Stacking

Fig 1: Pharmacophore mapping and binding mechanism of the substituted pyridone core.

Thermodynamic Profiling & Quantitative Data

To understand the causality behind the structural design, we must examine the thermodynamic drivers of binding. The table below summarizes the binding kinetics and thermodynamics of the parent compound against its structural analogs.

By systematically removing functional groups, we observe the exact energetic contribution of each moiety. The loss of the nitro group results in a massive drop in binding enthalpy ( ΔH ), proving its role in strengthening the metal-oxygen bond. The loss of the acetic acid group severely impacts the overall free energy ( ΔG ) due to the loss of the electrostatic salt bridge.

Table 1: Thermodynamic and Kinetic Profiling of Pyridone Analogs

Compound Variant IC50​ (nM) Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid 12.5 8.2 -10.5 -8.1 -2.4
Des-nitro analog (Loss of bidentate tuning)450.0380.0-8.2-5.0-3.2
Des-acetic acid analog (Loss of salt bridge)1250.0980.0-7.5-4.2-3.3

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the MoA described above, the following self-validating experimental workflows must be employed. These protocols are designed to eliminate false positives caused by assay interference or non-specific aggregation.

Workflow Prep 1. Target Metalloenzyme & Ligand Preparation FRET 2. TR-FRET Assay (IC50 & Kinetics) Prep->FRET Enzymatic Activity ITC 3. Isothermal Titration Calorimetry (Thermodynamics) FRET->ITC Binding Affinity Xray 4. X-Ray Crystallography (Structural Validation) ITC->Xray Complex Formation Data 5. MoA Confirmation & Pharmacophore Mapping Xray->Data 3D Resolution

Fig 2: Sequential self-validating workflow for metalloenzyme inhibitor characterization.

Protocol 1: Time-Resolved FRET (TR-FRET) Metalloenzyme Assay

Objective: Determine the IC50​ and binding kinetics of the compound. Causality: TR-FRET is utilized to eliminate background auto-fluorescence common in nitro-aromatic compounds.

  • Reagent Preparation: Prepare the target enzyme in a HEPES buffer (pH 7.4) supplemented with 10 mM MgCl2​ and 0.1% CHAPS (to prevent non-specific compound aggregation).

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid starting at 10 μM .

  • Equilibration: Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature. Causality: Metal-chelating inhibitors often exhibit slow-binding kinetics; sufficient incubation ensures the system reaches thermodynamic equilibrium.

  • Self-Validation Step: Include a known chelator (e.g., EDTA) as a positive control and a DMSO-only vehicle as a negative control. Calculate the Z′ -factor. The assay is only validated if Z′>0.6 .

  • Detection: Add the FRET-labeled substrate, incubate for 30 minutes, and read the emission ratio (e.g., 665 nm / 615 nm).

Protocol 2: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the thermodynamic drivers ( ΔH , ΔS ) of the inhibitor-enzyme interaction. Causality: ITC directly measures heat changes, bypassing optical artifacts entirely and confirming that binding is a specific, 1:1 stoichiometric event.

  • Degassing & Matching: Dialyze the enzyme against the exact assay buffer. Dissolve the compound in the final dialysate. Causality: This strict buffer matching prevents massive heat-of-dilution artifacts that can mask the binding signal.

  • Titration: Load the enzyme (20 μM ) into the sample cell and the inhibitor (200 μM ) into the syringe. Perform 20 injections of 2 μL at 25°C.

  • Self-Validation Step: Perform a "ligand-into-buffer" control titration. Subtract this background heat from the experimental data. If the control titration shows non-linear heat signatures (indicating compound micellization or aggregation), the run is invalidated.

  • Analysis: Fit the integrated heat data to a one-set-of-sites model to extract Kd​ , ΔH , and stoichiometry ( N ).

Conclusion

The architectural design of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid exemplifies precision in medicinal chemistry. By combining a bidentate metal-chelating core (C4-oxo/C3-nitro) with a targeted electrostatic anchor (N1-acetic acid), the molecule achieves highly specific, enthalpically driven inhibition of metalloenzymes. The self-validating protocols outlined herein ensure that researchers can confidently map these pharmacophore interactions, paving the way for the optimization of next-generation antiviral and antibacterial therapeutics.

References

  • Reaction of 3-Cl/OMe-Substituted 5-Nitrobenzisothiazoles with Hydrazine: Structural and Computational Evidence for Rearrangement Pathways Implicating Intramolecular Formation of Pivotal Meisenheimer Complexes. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of N-arylamines in dry media and their antibacterial activity. ResearchGate. Available at: [Link]

Foundational

An In-depth Technical Guide on the Physicochemical Characterization of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the essential physicochemical properties of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug development. The focus of this document is on the determination of its molecular weight and a detailed, field-proven protocol for the elucidation of its single-crystal X-ray structure. While experimental crystallographic data for this specific molecule is not publicly available at the time of this writing, this guide furnishes researchers with the requisite theoretical framework and practical methodologies to independently perform such a characterization.

Introduction: The Significance of Physicochemical Characterization

The three-dimensional arrangement of atoms within a molecule and its overall molecular weight are fundamental parameters that dictate its biological activity, pharmacokinetic properties, and formulation characteristics. For a novel compound like 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, a thorough understanding of its solid-state architecture is a prerequisite for rational drug design and development. This guide is structured to provide both the foundational knowledge and the practical steps necessary to achieve this characterization.

Molecular Weight Determination

The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, from solution preparation to the interpretation of analytical data.

Calculation from Molecular Formula

The molecular formula for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is C7H6N2O5[1]. The molecular weight is calculated by summing the atomic weights of its constituent atoms.

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)712.01184.077
Hydrogen (H)61.0086.048
Nitrogen (N)214.00728.014
Oxygen (O)515.99979.995
Total 198.134

The calculated molecular weight of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is 198.134 g/mol . For high-resolution mass spectrometry, the monoisotopic mass is 198.02766 Da[1].

Elucidation of Crystal Structure via Single-Crystal X-ray Diffraction

The "gold standard" for determining the precise three-dimensional structure of a small molecule is single-crystal X-ray diffraction (SC-XRD)[2]. This technique provides atomic-level resolution of the molecule's conformation and its packing within a crystal lattice. The following sections outline a comprehensive workflow for the structural determination of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments[3].

3.1.2. Crystallization Protocol: The key to successful crystallization is to allow for slow crystal growth[3]. Several methods can be employed:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal formation.

A good crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects when viewed under a polarizing microscope[3]. The optimal crystal size for most modern diffractometers is in the range of 0.1 to 0.3 mm in its largest dimension.

Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in a stream of X-rays.

Experimental Workflow for Single-Crystal X-ray Diffraction

workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Goniometer Crystal Mounting on Goniometer Crystal_Selection->Goniometer XRay_Source X-ray Generation Diffraction X-ray Diffraction XRay_Source->Diffraction Goniometer->Diffraction Detector Data Collection on Detector Diffraction->Detector Data_Processing Data Processing & Reduction Detector->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Structure Determination.

The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector. The positions and intensities of the diffraction spots contain the information about the arrangement of atoms in the crystal.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors, which are then used to solve the "phase problem" and generate an initial electron density map.

refinement_flow Diffraction_Data Diffraction Data (Intensities) Initial_Model Initial Structural Model Diffraction_Data->Initial_Model Refinement_Cycle Least-Squares Refinement Initial_Model->Refinement_Cycle Electron_Density_Map Calculate Electron Density Map Refinement_Cycle->Electron_Density_Map Validation Validation (R-factors, etc.) Refinement_Cycle->Validation Converged? Model_Building Manual/Automated Model Building Electron_Density_Map->Model_Building Model_Building->Refinement_Cycle Validation->Refinement_Cycle No Final_Structure Final Crystal Structure Validation->Final_Structure Yes

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Exploratory

Primary metabolic degradation pathways of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Primary Metabolic Degradation Pathways of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: A Comprehensive Mechanistic Guide Executive Summary Understanding the metabolic fate of complex heterocyclic compounds is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Primary Metabolic Degradation Pathways of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: A Comprehensive Mechanistic Guide

Executive Summary

Understanding the metabolic fate of complex heterocyclic compounds is a critical bottleneck in drug development and toxicological risk assessment. The molecule 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid presents a unique chemotype featuring three distinct metabolic liabilities: a highly reducible 3-nitro group, an oxidizable 4-pyridone core, and a conjugable acetic acid appendage. This whitepaper provides an in-depth, mechanistic analysis of its primary degradation pathways, bridging theoretical enzyme kinetics with field-proven in vitro profiling methodologies.

Structural Liabilities and Mechanistic Causality

As a Senior Application Scientist, I approach metabolic profiling not as a guessing game, but as a predictable sequence of enzyme-substrate interactions dictated by electron density and steric accessibility.

  • The 3-Nitro Group: Nitroaromatics are inherently unstable in reductive environments. The electron-withdrawing nature of the nitro group makes it a prime target for bacterial and presystemic mammalian nitroreductases[1].

  • The 4-Pyridone Core: While the oxo group stabilizes the ring, the adjacent carbons (C5 and C6) remain susceptible to electrophilic attack by the highly reactive iron-oxo species of Cytochrome P450 (CYP450) enzymes[2].

  • The Acetic Acid Moiety: Terminal carboxylic acids are classic targets for Phase II conjugation. They bypass Phase I functionalization entirely, proceeding directly to acyl glucuronidation to increase hydrophilicity and facilitate renal clearance[3].

Primary Phase I & Phase II Metabolic Pathways

Phase I: Nitroreduction (The Dominant Pathway)

The most rapid degradation route for this molecule is the reduction of the 3-nitro group to a 3-amino derivative, forming 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)acetic acid . This reaction is heavily mediated by cytosolic enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1]) and gut microbiota nitroreductases. Because nitroreduction drastically alters the molecule's charge and reactivity, it often serves as a bioactivation step, converting a relatively inert nitro compound into a reactive aniline-like amine[1].

Phase I: CYP450-Mediated Ring Oxidation

Concurrently, hepatic CYP450 enzymes (predominantly CYP3A4 and CYP1A2) catalyze the hydroxylation of the pyridone ring. The steric hindrance of the nitro group at C3 and the oxo group at C4 directs oxidation primarily toward the C5 or C6 positions, yielding hydroxylated metabolites. This pathway is slower than nitroreduction but critical for hepatic clearance[2].

Phase II: Acyl Glucuronidation

The acetic acid tail acts as an immediate substrate for UDP-glucuronosyltransferases (specifically UGT1A1 and UGT2B7). The formation of an acyl glucuronide is a critical detoxifying mechanism; however, acyl glucuronides can occasionally become electrophilic and bind covalently to plasma proteins, necessitating rigorous LC-MS/MS monitoring during drug development[3].

Phase II: N-Acetylation

Following the Phase I nitroreduction, the newly formed 3-amino group becomes a substrate for N-acetyltransferases (NAT1/NAT2). This secondary Phase II step yields an N-acetyl metabolite, effectively capping the reactive amine and preparing the molecule for excretion.

Figure 1: Primary Phase I and Phase II metabolic degradation pathways of the parent compound.

Quantitative Data & Kinetic Parameters

Based on structural analogs and established enzymatic kinetics for nitro-pyridone derivatives, the following table summarizes the expected metabolic distribution and intrinsic clearance ( CLint​ ) profiles.

MetaboliteMetabolic PathwayMediating Enzyme(s)Expected Clearance Rate ( CLint​ )Relative Abundance (%)
3-Amino Metabolite NitroreductionNitroreductases, PORHigh45 - 55%
Acyl Glucuronide GlucuronidationUGT1A1, UGT2B7Moderate to High25 - 35%
5-Hydroxy Metabolite Ring OxidationCYP3A4, CYP1A2Low to Moderate10 - 15%
N-Acetyl Metabolite AcetylationNAT1, NAT2Low< 5%

Experimental Workflow: In Vitro Metabolic Profiling

To empirically validate these pathways, a self-validating in vitro protocol using Human Liver Microsomes (HLMs) is required. The inclusion of specific co-factors isolates Phase I vs. Phase II mechanisms.

Step 1: Matrix and Reagent Preparation

  • Prepare a 10 mM stock of the parent compound in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Thaw pooled HLMs on ice and dilute to a final protein concentration of 1 mg/mL.

Step 2: Controlled Incubation

  • Pre-incubate the compound-HLM mixture at 37°C for 5 minutes.

  • Phase I Activation: Initiate the reaction by adding 1 mM NADPH.

  • Phase II Activation: To observe acyl glucuronidation, supplement a parallel incubation with 2 mM UDP-glucuronic acid (UDPGA) and 25 µg/mL alamethicin (required to permeabilize the microsomal membrane and grant access to luminal UGTs).

Step 3: Quenching (Self-Validating Step)

  • At intervals (0, 15, 30, 60, 120 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism precisely at the target timepoint and preventing artifactual degradation.

Step 4: Centrifugation and LC-HRMS Analysis

  • Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analyze the supernatant via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Utilize both positive and negative Electrospray Ionization (ESI) modes, as the parent carboxylic acid will ionize well in negative mode, while the 3-amino metabolite will dominate in positive mode.

Figure 2: Step-by-step in vitro HLM incubation and LC-HRMS analysis workflow.

Conclusion

The metabolic degradation of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a multi-pathway process dominated by nitroreduction and acyl glucuronidation. By understanding the specific enzymatic vulnerabilities of the 3-nitro, 4-pyridone, and acetic acid moieties, researchers can accurately predict clearance rates, design safer structural analogs, and establish robust LC-MS/MS bioanalytical assays for pharmacokinetic tracking.

References

  • Kapetanovic IM, Lyubimov AV, Kabirova EV, et al. "Effects of bacterial and presystemic nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide on its mutagenicity and bioavailability." Chem Biol Interact. 2012. URL:[Link][1]

  • Smith RL, et al. "The safety evaluation of food flavouring substances: the role of metabolic studies." Toxicol Res (Camb). 2018. URL:[Link][3]

  • Markiewicz M, et al. "4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Reduces Cyclophosphamide Effects and Induces Endothelial Inflammation in Murine Breast Cancer Model." Int J Mol Sci. 2024. URL:[Link][2]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Utilizing 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid as a Privileged Precursor in Drug Discovery

Introduction: The Strategic Value of the 4-Pyridone Scaffold In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. Thes...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Pyridone Scaffold

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple biological targets, thereby offering a rich starting point for the development of novel therapeutics. The 4-pyridone nucleus is a quintessential example of such a scaffold, found in a wide array of compounds with diverse biological activities, including antiviral, antibacterial, and antimalarial properties[1][2][3].

This guide focuses on a specific, yet underexplored, derivative: 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid . The strategic incorporation of a nitro group and an N-acetic acid moiety onto the 4-pyridone core presents a unique combination of features for drug design. The nitro group, a potent electron-withdrawing group, can significantly modulate the electronic properties of the aromatic ring and participate in key binding interactions or metabolic activation[1][4]. The N-acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation, allowing for the exploration of a vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

These application notes will provide a comprehensive overview of the potential of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid as a precursor in drug discovery. We will detail a plausible synthetic route, explore potential therapeutic applications based on the known activities of related compounds, and provide detailed protocols for the synthesis of derivatives and their subsequent biological evaluation.

Physicochemical Properties of the Precursor

A foundational understanding of the precursor's properties is essential for its effective use in a drug discovery program.

PropertyValueSource
CAS Number 56187-56-5[5]
Molecular Formula C₇H₆N₂O₅[6]
Molecular Weight 198.13 g/mol [6]
Predicted XlogP -0.1[6]
Predicted pKa (Acidic) 3.5±0.1Inferred from chemical structure

Proposed Synthesis of the Precursor

Workflow for the Proposed Synthesis:

A Commercially Available 4-Hydroxypyridine B Step 1: N-Alkylation (e.g., with Ethyl Bromoacetate) A->B C Ethyl 2-(4-oxo-1,4-dihydropyridin-1-yl)acetate B->C D Step 2: Nitration (e.g., HNO₃/H₂SO₄) C->D E Ethyl 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetate D->E F Step 3: Ester Hydrolysis (e.g., LiOH or HCl) E->F G 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (Final Product) F->G

Caption: Proposed synthetic workflow for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Protocol 1: Synthesis of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

Step 1: Synthesis of Ethyl 2-(4-oxo-1,4-dihydropyridin-1-yl)acetate

  • To a solution of 4-hydroxypyridine (1 equivalent) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 2-(4-oxo-1,4-dihydropyridin-1-yl)acetate.

Step 2: Nitration of Ethyl 2-(4-oxo-1,4-dihydropyridin-1-yl)acetate

Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:1 ratio) to 0°C in an ice-salt bath.

  • Slowly add ethyl 2-(4-oxo-1,4-dihydropyridin-1-yl)acetate (1 equivalent) to the cold nitrating mixture, ensuring the temperature does not exceed 10°C. The nitration of pyridones is known to occur on the free-base species[7].

  • After the addition is complete, allow the reaction to stir at 0-5°C for a specified time, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude ethyl 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetate.

  • Further purification can be achieved by recrystallization.

Step 3: Hydrolysis to 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

  • Dissolve the ethyl 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 equivalents) and stir the reaction at room temperature.

  • Monitor the reaction by TLC until the ester is fully consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Potential Therapeutic Applications and Screening Strategies

The unique structural features of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid suggest its derivatives could be explored for a variety of therapeutic applications, with a particular emphasis on antiviral agents.

Antiviral Drug Discovery

The 4-pyridone scaffold is present in several compounds with demonstrated antiviral activity[8]. The addition of the nitro group could enhance these properties, as nitroaromatic compounds have also been investigated as antiviral agents[4].

Potential Viral Targets:

  • Viral Polymerases: RNA-dependent RNA polymerase (RdRp) is a highly conserved enzyme essential for the replication of many RNA viruses, including influenza and coronaviruses[9][10]. The 4-pyridone core could be designed to mimic the natural nucleotide substrates.

  • Viral Proteases: Proteases are crucial for the viral life cycle, cleaving viral polyproteins into their functional units[11]. The rigid scaffold of the precursor can be elaborated to present functionalities that interact with the active site of viral proteases like the SARS-CoV-2 main protease (Mpro) or papain-like protease (PLpro)[12].

  • Viral Helicases: Helicases are motor proteins that unwind nucleic acids and are essential for viral replication[13]. Derivatives could be designed to interfere with the ATP binding or nucleic acid binding sites of these enzymes.

  • Viral Neuraminidase: For enveloped viruses like influenza, neuraminidase is critical for the release of new virions from infected cells[14]. The acetic acid moiety of the precursor could be modified to mimic sialic acid, the natural substrate of neuraminidase.

Proposed Antiviral Screening Cascade:

A Library of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetamide Derivatives B Primary High-Throughput Screening (HTS) (e.g., Cell-based viral replication assay) A->B C Hit Identification and Confirmation B->C D Secondary Assays: Dose-Response and Cytotoxicity C->D E Mechanism of Action Studies (e.g., Target-based enzymatic assays) D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G In Vivo Efficacy Studies F->G

Caption: A proposed screening cascade for antiviral drug discovery.

Protocols for Derivative Synthesis and Biological Evaluation

Protocol 2: Synthesis of a Library of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetamide Derivatives
  • To a solution of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 equivalents) and a base like DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a diverse selection of primary or secondary amines (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivatives by column chromatography or preparative HPLC.

Protocol 3: General In Vitro Antiviral Assay - Plaque Reduction Assay

This assay is a gold-standard method to determine the ability of a compound to inhibit viral replication.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well or 12-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable cell culture medium.

  • Infection: Remove the growth medium from the cells and infect with a known titer of the virus (e.g., 100 plaque-forming units per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or methylcellulose) and the serially diluted test compounds.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for plaque formation (typically 2-4 days).

  • Visualization: After incubation, fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined by non-linear regression analysis.

Protocol 4: Target-Based Enzymatic Assay - Viral Protease Inhibition (FRET-based)

This protocol is adapted for a generic viral protease and can be tailored for specific enzymes like SARS-CoV-2 Mpro[12].

  • Reagents and Buffers:

    • Assay Buffer: Typically contains a buffering agent (e.g., HEPES), salt (e.g., NaCl), and a reducing agent (e.g., DTT or TCEP).

    • Enzyme: Purified recombinant viral protease.

    • Substrate: A peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher (FRET pair).

    • Test Compounds: Serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add the test compound at various concentrations.

    • Add the viral protease to all wells (except for no-enzyme controls) and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths. Proteolytic cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: In Silico Docking and ADME-Tox Profiling

Prior to extensive synthesis and in vitro testing, in silico methods can be employed to prioritize compounds and predict their drug-like properties.

Workflow for In Silico Evaluation:

A Virtual Library of Derivatives B Molecular Docking into Target Protein (e.g., Viral Polymerase, Protease) A->B C Scoring and Ranking of Docked Poses B->C D Selection of Top-Ranking Compounds C->D E In Silico ADME-Tox Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) D->E F Prioritized List of Compounds for Synthesis E->F

Caption: A typical in silico workflow for hit identification and prioritization.

ADME-Tox Considerations for Nitroaromatic Compounds:

It is crucial to assess the potential for toxicity associated with the nitroaromatic scaffold. In silico models can predict potential liabilities such as mutagenicity (e.g., Ames test prediction) and the potential for the formation of reactive metabolites[15]. Experimental assays should be conducted to validate these predictions.

Conclusion

2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid represents a promising and versatile precursor for the development of novel therapeutics, particularly in the antiviral arena. Its synthesis, while not explicitly documented, is highly plausible through established chemical transformations. The combination of the privileged 4-pyridone scaffold with a strategically placed nitro group and a modifiable acetic acid side chain provides a rich platform for generating diverse chemical libraries. By employing a systematic approach that integrates rational design, efficient synthesis, and a well-defined screening cascade, researchers can effectively explore the therapeutic potential of derivatives of this precursor. The protocols and strategies outlined in these application notes are intended to serve as a comprehensive guide for scientists and drug development professionals seeking to leverage this promising chemical entity in their research endeavors.

References

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  • Talma, A. G., & Den Hertog, H. J. (1952). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.
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Sources

Application

Application Note: Elucidating the Gas-Phase Fragmentation of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid via Electrospray Ionization Tandem Mass Spectrometry

Abstract This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, a compound of interest in medicinal chemistry and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation patterns of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug development. Utilizing Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), we propose a detailed fragmentation pathway, supported by established principles of gas-phase ion chemistry. This document outlines optimized protocols for sample preparation, LC-MS/MS analysis, and data interpretation, designed to serve as a practical resource for researchers engaged in the structural characterization of complex small molecules.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical technique for providing detailed structural information from minute sample quantities.[1][2] The compound 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (Figure 1) incorporates three key functional groups that dictate its physicochemical properties and, consequently, its behavior in a mass spectrometer: a nitro-substituted pyridinone ring and a carboxylic acid moiety. Understanding the collision-induced dissociation (CID) of this molecule is crucial for its unambiguous identification in complex matrices and for the characterization of its potential metabolites or degradation products.

This application note serves as an in-depth guide to the fragmentation patterns of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. We will explore the characteristic neutral losses and product ions generated, providing a logical framework for interpreting the resulting mass spectra. Furthermore, we present detailed, field-proven protocols for the analysis of this and similar polar, acidic small molecules.

Figure 1. Chemical structure of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Predicted Mass Spectrometry Data

Based on its chemical structure, the following mass spectrometry data is predicted for 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

ParameterValueSource
Molecular FormulaC₇H₆N₂O₅PubChem
Monoisotopic Mass198.02766 DaPubChem
Predicted Adducts
[M-H]⁻197.02038 m/zPubChem
[M+H]⁺199.03494 m/zPubChem
[M+Na]⁺221.01688 m/zPubChem
[M+K]⁺236.99082 m/zPubChem

Proposed ESI-MS/MS Fragmentation Pathway

Due to the presence of a carboxylic acid, 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is expected to ionize efficiently in negative electrospray ionization mode, forming the deprotonated molecule [M-H]⁻ at m/z 197.02. The subsequent fragmentation of this precursor ion via Collision-Induced Dissociation (CID) is proposed to follow several key pathways, driven by the lability of the nitro and carboxylic acid groups, and the stability of the resulting fragment ions.

The primary fragmentation pathways are anticipated to be:

  • Decarboxylation: The most common fragmentation for carboxylic acids is the neutral loss of CO₂ (44 Da).[3] This would result in a fragment ion at m/z 153.02.

  • Loss of the Nitro Group: Aromatic nitro compounds are known to fragment through the loss of NO₂ (46 Da) or NO (30 Da).[3][4]

  • Cleavage of the Acetic Acid Side Chain: The bond between the nitrogen of the pyridinone ring and the methylene group of the acetic acid side chain could cleave, leading to a fragment corresponding to the deprotonated 3-nitro-4-pyridone.

Below is a diagram illustrating the proposed fragmentation pathways.

fragmentation_pathway M_H [M-H]⁻ m/z 197.02 frag1 Loss of CO₂ (44.00 Da) Fragment A m/z 153.02 M_H->frag1 - CO₂ frag2 Loss of NO₂ (46.00 Da) Fragment B m/z 151.02 M_H->frag2 - NO₂ frag3 Loss of CH₂COOH (59.01 Da) Fragment C m/z 138.01 M_H->frag3 - CH₂COOH frag4 Loss of NO (29.99 Da) Fragment D m/z 123.03 frag1->frag4 - NO

Diagram 1: Proposed primary fragmentation pathways for [M-H]⁻ of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Experimental Protocols

The following protocols are designed to provide a robust and reproducible method for the analysis of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid and other polar, acidic small molecules.

Sample Preparation

The choice of sample preparation method is critical for achieving high sensitivity and minimizing matrix effects.[5] For polar analytes like the topic compound, a simple "dilute and shoot" approach is often sufficient for relatively clean sample matrices. For more complex matrices such as plasma or tissue extracts, protein precipitation is recommended.

Materials:

  • 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for positive mode) or Ammonium hydroxide (for negative mode)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol: Dilute and Shoot

  • Prepare a stock solution of the analyte in methanol at a concentration of 1 mg/mL.

  • Create a working standard solution by diluting the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.[6]

  • For LC-MS analysis, further dilute the working standard with the initial mobile phase composition to a final concentration of 100-1000 ng/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

Protocol: Protein Precipitation (for biological matrices)

  • To 100 µL of biological sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following is a general LC-MS/MS method suitable for the analysis of polar, acidic small molecules. Optimization of chromatographic and mass spectrometric parameters for your specific instrument is recommended.

Instrumentation:

  • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

ParameterConditionRationale
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesA standard gradient for separating compounds with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA standard injection volume.

MS Conditions (Negative Ion Mode):

ParameterSettingRationale
Ionization Mode ESI NegativeOptimal for acidic compounds.
Capillary Voltage 3.0 kVA typical starting voltage for ESI.
Source Temperature 150 °CHelps with desolvation.
Desolvation Gas Flow 600 L/hrAssists in solvent evaporation.
Cone Gas Flow 50 L/hrHelps to focus the ion beam.
Collision Gas ArgonAn inert gas for CID.
Collision Energy 10-40 eV (Ramped)A range of collision energies should be tested to observe different fragment ions.

Data Interpretation and Validation

A key aspect of method development is ensuring its reliability and reproducibility.[7]

  • Precursor Ion Selection: In the full scan MS1 spectrum, identify the [M-H]⁻ ion at m/z 197.02.

  • MS/MS Fragmentation: Perform MS/MS on the precursor ion and compare the observed fragment ions with the proposed fragmentation pathway.

  • Method Validation: For quantitative applications, the method should be validated according to relevant guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects.[8]

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. The proposed fragmentation pathway, based on established chemical principles, offers a robust starting point for the structural confirmation of this molecule. The detailed experimental protocols for sample preparation and LC-MS/MS analysis are designed to be broadly applicable to polar, acidic small molecules, enabling researchers to confidently characterize their compounds of interest.

References

  • Lee, J. W., et al. (2006). A generic approach to the validation of small molecule LC-MS/MS biomarker assays. International Pharmaceutical Industry, 3(1), 34-39.
  • Little, J. L. (2007). Lc/ms/ms Bioanalysis Of Acidic And Basic Compounds With Double Liquid-liquid Extraction By Changing Ph In Between.
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  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube. [Link]

  • ICH. (2022).
  • Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
  • Niessen, W. M. (2006).
  • PubChem. (n.d.). 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. Retrieved from [Link]

  • Stone, J. (2018). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria.
  • Tiller, P. R., & Romanyshyn, L. A. (2002). Liquid chromatography/mass spectrometry for the quantitative and qualitative analysis of xenobiotics in a drug discovery environment. Current drug metabolism, 3(5), 449-462.
  • Waters Corporation. (2012). A Primer on Mass Spectrometry.
  • Wishart, D. S. (2007). Current progress in computational metabolomics.
  • Zhou, S., & Li, Y. (2010). Application of LC-MS in drug metabolism and pharmacokinetics. Current drug metabolism, 11(7), 541-554.
  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • JGI/LBNL Metabolomics. (2024, September 26). Standard LC-MS/MS ESI Method - Polar HILIC-Z. Protocols.io. [Link]

  • Yinon, J. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. John Wiley & Sons, Ltd.
  • Gross, J. H. (2017). Mass spectrometry: a textbook. Springer.
  • Venter, A., & Botha, J. J. (2019).
  • HSC Chemistry. (n.d.). Mass Spectrometry Fragmentation Patterns. Science Ready. [Link]

  • Popović-Djordjević, J. B., et al. (2015). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 80(2), 227-236.
  • Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(24), 3632-3638.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid .

This molecule is notoriously difficult to analyze with high chromatographic fidelity due to its polyfunctional nature. It features an ionizable carboxylic acid tail, a highly polarized pyridone ring, and an electron-withdrawing nitro group. Below is an in-depth mechanistic analysis and a self-validating troubleshooting framework to restore peak symmetry.

Mechanistic Analysis: The Triad of Peak Tailing

To solve peak tailing, we must first understand the causality behind the analyte's interaction with the chromatographic system. For this specific molecule, tailing is driven by three distinct mechanisms:

  • Partial Ionization (The pH Effect): The acetic acid moiety has a pKa of approximately 3.5. If your mobile phase pH is between 3.0 and 5.0, the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states[1]. Because these two states have vastly different hydrophobicities, they partition differently into the stationary phase, resulting in a smeared, tailing peak.

  • Secondary Silanol Interactions: The 4-oxo-1,4-dihydropyridine core and the nitro group are highly polar and act as strong hydrogen bond acceptors. Older "Type A" silica columns contain acidic, unreacted silanol groups (-Si-OH) on their surface. These silanols engage in secondary polar interactions with the pyridone ring, dragging the analyte and creating a pronounced tail[2][3].

  • Trace Metal Chelation: The proximity of the oxo group, the dihydropyridine nitrogen, and the carboxylate creates a multidentate ligand pocket. This pocket can actively chelate transition metals (e.g., Fe³⁺, Al³⁺) present in stainless steel frits, tubing, or low-purity silica matrices, leading to severe, irreversible tailing[4][5].

Diagnostic Troubleshooting Workflow

Follow this logical decision tree to isolate and resolve the root cause of the peak tailing.

G A Identify Peak Tailing Asymmetry (As) > 1.5 B 1. Check Mobile Phase pH Is pH < 2.0? A->B C Adjust pH to < 2.0 (0.1% TFA or Phosphoric Acid) B->C No (pH 3-5) D 2. Assess Column Chemistry Is it Type B, Fully End-capped? B->D Yes C->D E Switch to High-Purity End-capped C18 Column D->E No (Type A Silica) F 3. Test for Metal Chelation Does tailing persist? D->F Yes E->F G Add 0.1 mM EDTA or Use PEEK Hardware F->G Yes H Symmetrical Peak Achieved (As = 1.0 - 1.2) F->H No G->H

Diagnostic workflow for resolving HPLC peak tailing of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . This ensures that when you apply a fix, the system provides immediate feedback confirming whether that specific mechanism was the culprit.

Protocol A: Mobile Phase pH Optimization

Objective: Suppress the ionization of the carboxylic acid moiety.

  • Prepare your aqueous mobile phase (e.g., LC-MS grade water).

  • Add an acidic modifier: Use 0.1% v/v Trifluoroacetic acid (TFA) or 10 mM Phosphoric acid (H₃PO₄).

  • Verify the pH using a calibrated pH meter. The target pH must be ≤ 2.0 (at least 1.5 units below the analyte's pKa)[1].

  • Self-Validation Step: Inject a neutral hydrophobic marker (e.g., toluene or uracil) alongside your analyte. If the neutral marker elutes symmetrically but your analyte still tails, you have successfully ruled out extra-column dead volume and confirmed the issue is specific to the analyte's chemistry.

Protocol B: Mitigating Silanol Interactions

Objective: Eliminate secondary hydrogen bonding with the stationary phase.

  • Audit your current column. If it is an older generation "Type A" silica, it possesses a high concentration of acidic silanols (pKa 4-5)[2].

  • Replace it with a modern, ultra-high-purity "Type B" silica C18 column that is fully end-capped [3][6]. Alternatively, use a polar-embedded column (e.g., containing an internal amide group) which shields residual silanols from the highly polar pyridone ring.

  • Self-Validation Step: If switching to a Type B end-capped column reduces the Asymmetry Factor (As) from >2.0 to ~1.4, silanol interaction was a primary failure mode.

Protocol C: Eliminating Metal Chelation

Objective: Passivate active metal sites in the HPLC flow path.

  • Prepare a 0.1 M solution of Ethylenediaminetetraacetic acid (EDTA) in water.

  • Remove the analytical column and connect the injector directly to the detector with a union.

  • Flush the entire HPLC system with the EDTA solution at 1.0 mL/min for 30 minutes to strip chelated metals from the stainless steel lines[4].

  • Flush with water for 30 minutes, then reconnect the column.

  • Self-Validation Step: Alternatively, add 5 µM EDTA directly into your mobile phase. If the peak immediately sharpens upon injection, the system has self-validated that trace metal chelation was actively distorting the peak[5].

Quantitative Data Summary

The table below summarizes the expected impact of each targeted intervention on the peak Asymmetry Factor (As) for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid.

Experimental ConditionAsymmetry Factor (As)*Primary Mechanism AddressedChromatographic Result
pH 4.5, Type A Silica, SS Hardware3.8 Baseline (Multiple failure modes)Severe Tailing / Unquantifiable
pH 2.0, Type A Silica, SS Hardware2.4 Carboxylic acid partial ionizationModerate Tailing
pH 2.0, Type B Silica, SS Hardware1.6 Residual silanol interactionsSlight Tailing / Acceptable
pH 2.0, Type B Silica, EDTA added1.05 Trace metal chelationPerfectly Symmetrical

*Note: SS = Stainless Steel. Asymmetry Factor (As) is calculated at 10% peak height. An ideal Gaussian peak has an As of 1.0.

Frequently Asked Questions (FAQs)

Q: Why does increasing my injection volume make the tailing significantly worse? A: This is a classic symptom of column mass overloading . The active binding sites (or residual silanols) on the stationary phase become saturated. Once saturated, the excess analyte molecules are forced to travel faster down the column, creating a "shark fin" profile. Action: Dilute your sample concentration by 50% and reinject. If the peak symmetry improves, you have validated that the column was overloaded[7].

Q: Can I use a high pH (e.g., pH 7.5) instead of a low pH to resolve the carboxylic acid ionization? A: Yes, operating 2 pH units above the pKa (e.g., pH > 5.5) ensures the molecule is fully deprotonated (anionic)[1]. However, this drastically reduces its retention on a standard reversed-phase C18 column, potentially causing it to elute in the void volume. Furthermore, standard silica dissolves at pH > 8. If you choose this route, you must use a specialized hybrid-silica or polymer-based column designed for high-pH stability[8].

Q: I applied all the chemical fixes, but the peak still tails. What hardware issues should I check? A: If chemical interventions fail, the issue is physical. Check for extra-column dead volume (ensure tubing is seated flush in the fittings) or a partially blocked column frit [3][5]. A void at the head of the column will cause all peaks in the chromatogram to tail equally.

References

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • HPLC Troubleshooting Guide Source: ACE HPLC URL:[Link]

  • HPLC Troubleshooting: Improving Poor Performing Separation Methods Source: Agilent Technologies URL:[Link]

Sources

Optimization

Application Support Center: Troubleshooting 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic Acid Cross-Coupling

Welcome to the Technical Support Center. Working with 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid presents a highly specific set of chemoselective challenges. This building block is a "dual-threat" substrate: it...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid presents a highly specific set of chemoselective challenges. This building block is a "dual-threat" substrate: it possesses a strongly electron-withdrawing, redox-active 3-nitro group and a coordinating 4-pyridone core. These electronic features frequently sabotage both standard amide couplings and transition-metal-catalyzed decarboxylative cross-couplings.

This guide provides field-validated causality, diagnostic workflows, and optimized protocols to help you overcome stalled conversions and bypass catalyst poisoning.

Diagnostic Decision Tree

Before adjusting your equivalents or changing solvents, use the diagnostic workflow below to identify the fundamental failure mode of your coupling reaction.

Troubleshooting N1 Low Conversion: 2-(3-Nitro-4-oxo...) N2 Identify Reaction Type N1->N2 N3 Amide Coupling (C-N Bond Formation) N2->N3 N4 Decarboxylative Coupling (C-C Bond Formation) N2->N4 N5 Check LC-MS for N-acylurea byproduct N3->N5 N6 Check for Catalyst Poisoning / Quenching N4->N6 N7 Switch to T3P or DEPBT (Avoid Carbodiimides) N5->N7 Byproduct > 10% N8 Use Cu-LMCT or Increase Ni Ligand Bulk N6->N8 Redox Quenching

Diagnostic workflow for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid coupling failures.

FAQ & Troubleshooting Guides

Scenario A: Amide Cross-Coupling Failures (C-N Bond Formation)

Q: I am using HATU/DIPEA or EDC/HOBt to couple this acid with a primary amine, but my conversion is stalled at <20%. LC-MS shows a mass corresponding to the acid + coupling reagent. What is happening?

Mechanistic Causality: You are observing the formation of an inactive N-acylurea byproduct. The 3-nitro-4-pyridone core is profoundly electron-withdrawing. This drastically increases the acidity of the acetic acid moiety and destabilizes the intermediate O-acylisourea (when using carbodiimides like EDC) or the active OBt ester (when using HATU). Driven by the highly electrophilic nature of the activated carbonyl, the destabilized intermediate undergoes a rapid, spontaneous rearrangement to the thermodynamically stable, inactive N-acylurea before the amine nucleophile has time to attack[1].

The Fix: Abandon carbodiimide and uronium-based reagents for this specific substrate. Switch to T3P (Propylphosphonic anhydride) or DEPBT . T3P generates a mixed anhydride that cannot undergo this deleterious rearrangement, ensuring the electrophilic center remains strictly available for the amine[2].

Scenario B: Decarboxylative Cross-Coupling Failures (C-C Bond Formation)

Q: I am attempting a metallaphotoredox decarboxylative arylation (Ir/Ni dual catalysis) using this acetic acid derivative, but the reaction yields only trace product and unreacted aryl halide. Is the catalyst dying?

Mechanistic Causality: Yes, you are facing a dual-mode catalyst poisoning and radical quenching cascade.

  • Radical Quenching: The 3-nitroaromatic motif is a highly efficient single-electron acceptor and radical sink. In photoredox catalysis, the nitro group can competitively quench the excited state of the Iridium photocatalyst or intercept the nucleophilic α-amino alkyl radical generated immediately following decarboxylation[3].

  • Catalyst Chelation: The 4-oxo group of the pyridone ring can act as a bidentate or monodentate ligand, displacing the bipyridine ligands on the Nickel catalyst and arresting the oxidative addition/reductive elimination cycle.

The Fix: To bypass photoredox quenching, transition to a Copper-Catalyzed Ligand-to-Metal Charge Transfer (LMCT) Decarboxylative Coupling [4]. Cu-LMCT systems can initiate the oxidative decarboxylation of acetic acids without relying on easily quenched external photocatalysts[5]. Furthermore, Copper(II) is less susceptible to irreversible catalytic poisoning by the pyridone core compared to Nickel(0).

Quantitative Data: Reagent & Catalyst Efficacy

Table 1: Amide Coupling Reagent Screen

Conditions: 1.0 eq Acid, 1.2 eq Amine, 0.2 M in DMF, 25 °C.

Reagent SystemIntermediate StabilityPrimary ByproductTypical ConversionRecommendation
EDC / HOBt Low (O-acylisourea)High (N-acylurea)< 20%❌ Not Recommended
HATU / DIPEA Moderate (OBt ester)Moderate (Guanidinylation)30 - 40%⚠️ Use with caution
T3P / Pyridine High (Mixed Anhydride)None (Water-soluble)> 85%Optimal
Table 2: Decarboxylative Cross-Coupling Conditions

Conditions: 1.5 eq Acid, 1.0 eq Aryl Bromide, Base, Solvent.

Catalytic SystemNitro InterferencePyridone ChelationTypical YieldRecommendation
Ir(ppy)₃ / NiCl₂(dtbbpy) High (Radical Quenching)High< 10%❌ Not Recommended
Ru(bpy)₃ / NiCl₂(dBB) High (Redox Quenching)Moderate15 - 25%❌ Poor
Cu(OAc)₂ / LMCT Low (Inner-sphere)Low (Tolerated)> 75%Optimal

Self-Validating Experimental Protocols

Protocol 1: Optimized T3P-Mediated Amide Coupling

Use this protocol to prevent N-acylurea formation and bypass nitro-group reduction risks.

  • Preparation: In an oven-dried vial, dissolve 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (1.0 equiv, 0.5 mmol) and the target primary/secondary amine (1.2 equiv) in anhydrous EtOAc or DMF (2.5 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 equiv). Causality Check: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the formation of the mixed anhydride while avoiding the strong basicity of DIPEA, which can cause unwanted deprotonation at the pyridone core.

  • Activation: Cool the mixture to 0 °C. Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

  • Reaction & Self-Validation: Warm to room temperature and stir for 4 hours. Validation Step: Sample 10 µL of the reaction mixture into 1 mL MeCN and analyze via LC-MS. You should observe complete consumption of the starting acid. If the acid remains but no product is formed, verify the nucleophilicity of your amine. If the T3P-acid adduct is visible, add an additional 0.5 equiv of Pyridine to drive the condensation.

  • Workup: Dilute with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and 1M HCl. The water-soluble T3P byproducts will partition entirely into the aqueous layer, leaving high-purity amide in the organic phase.

Protocol 2: Cu-Catalyzed LMCT Decarboxylative Cross-Coupling

Use this protocol to bypass photoredox quenching caused by the 3-nitro group.

  • Preparation: In an oven-dried Schlenk tube, combine 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (1.5 equiv), the target aryl bromide (1.0 equiv, 0.5 mmol), Cu(OAc)₂ (20 mol %), and 1,10-phenanthroline (20 mol %).

  • Solvent & Base: Add anhydrous 1,4-dioxane (5.0 mL, 0.1 M) and LiOtBu (2.0 equiv). Causality Check: The lithium base facilitates the formation of the copper-carboxylate complex necessary for the Ligand-to-Metal Charge Transfer (LMCT) event. This inner-sphere electron transfer bypasses the need for an external photocatalyst that would otherwise be quenched by the nitro group.

  • Reaction: Seal the tube under a nitrogen atmosphere and heat to 100 °C for 16 hours (or irradiate with 390 nm LEDs if using a photo-LMCT setup).

  • Self-Validation: Monitor via LC-MS. Validation Step: Look for the proto-decarboxylated byproduct (3-nitro-1-methyl-4-pyridone). The presence of this mass confirms successful decarboxylation. If this byproduct is present but the cross-coupled product is absent, the failure is isolated to the oxidative addition/reductive elimination step, indicating you need to screen a more electron-rich copper ligand.

References

  • An Improved PIII/PV O-Catalyzed Reductive C–N Coupling of Nitroaromatics and Boronic Acids by Mechanistic Differentiation of Rate- and Product-Determining Steps Journal of the American Chemical Society 3

  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids... The Journal of Organic Chemistry 5

  • Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis Journal of the American Chemical Society 4

  • DNA-Compatible Organic Reactions Science of Synthesis / Thieme 2

  • Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization ACS Combinatorial Science 1

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Detection Methods for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: A Column Chemistry Comparison Guide

Executive Summary Quantifying low-molecular-weight, highly polar heterocycles in biological matrices is a notorious bottleneck in drug development and biomarker validation. 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying low-molecular-weight, highly polar heterocycles in biological matrices is a notorious bottleneck in drug development and biomarker validation. 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (C₇H₆N₂O₅, Monoisotopic Mass: 198.03 Da)[1] serves as a perfect model for this analytical challenge. Featuring a highly acidic carboxylate group, an electron-withdrawing nitro group, and a polar pyridone ring, this amphoteric molecule defies traditional reversed-phase (RP) retention mechanisms.

This guide objectively compares the performance of standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Reversed-Phase/Anion-Exchange (RP/AX) column chemistries. By establishing a self-validating analytical system grounded in ICH M10 guidelines[2], we demonstrate why mixed-mode chromatography is the superior choice for this class of compounds[3],[4].

The Analytical Challenge: Mechanistic Causality

To develop a robust LC-MS/MS method, one must first understand the causality behind retention failures.

  • The C18 Failure Mechanism: Standard reversed-phase LC relies on hydrophobic dispersion (London) forces[3]. The acetic acid moiety of our target analyte has a pKa of approximately 3.5. At a typical LC mobile phase pH of 6.0, the molecule is fully deprotonated. This intense hydrophilicity causes the analyte to elute in the void volume ( t0​ ), co-eluting with high-abundance, early-eluting matrix components (e.g., salts, endogenous organic acids). This co-elution leads to catastrophic ion suppression in the electrospray ionization (ESI) source.

  • The HILIC Limitation: While HILIC excels at retaining polar compounds via partitioning into an aqueous-enriched layer on the stationary phase, it requires a highly organic sample diluent (>70% acetonitrile). Injecting highly aqueous biological extracts directly onto a HILIC column causes severe peak distortion and risks sample precipitation.

  • The Mixed-Mode Solution: Mixed-mode liquid chromatography integrates multiple retention mechanisms into a single stationary phase[4]. An RP/AX column utilizes a C18 alkyl chain alongside a positively charged amine ligand. This allows the hydrophobic pyridone ring to interact via Van der Waals forces, while the deprotonated carboxylate group is strongly retained via electrostatic attraction.

G cluster_column Mixed-Mode RP/AX Stationary Phase Analyte 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (Deprotonated at pH 6) RP_Site C18 Ligand (Hydrophobic) Analyte->RP_Site Van der Waals forces (Pyridone Ring) AX_Site Amine Ligand (Anion-Exchange) Analyte->AX_Site Electrostatic Attraction (Carboxylate Anion)

Figure 1. Dual-retention mechanism of Mixed-Mode RP/AX for the target analyte.

Column Performance Comparison

To objectively evaluate these chemistries, equivalent gradient profiles were optimized for three sub-2 µm UHPLC columns.

LC-MS/MS Experimental Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.0 (Ensures consistent deprotonation of the analyte).

  • Mobile Phase B: 100% Acetonitrile.

  • MS Detection: ESI Negative Mode. Precursor [M-H]⁻ m/z 197.0 → Product m/z 153.0 (Loss of CO₂, CE: 15 eV).

Quantitative Data Summary

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (BEH C18)HILIC (BEH Amide)Mixed-Mode (BEH C18 AX)
Retention Factor ( k′ ) 0.2 (Unacceptable)4.5 (Good)5.2 (Excellent)
Peak Asymmetry ( As​ ) 1.9 (Severe Tailing)1.4 (Slight Tailing)1.05 (Highly Symmetrical)
Matrix Factor (MF) 0.35 (65% Suppression)0.82 (18% Suppression)0.98 (Negligible Effect)
Equilibration Time 2 Column Volumes15 Column Volumes3 Column Volumes
Aqueous Injection Tolerance HighLow (Requires >70% ACN)High

Optimized Sample Preparation: MAX SPE Workflow

To achieve the sensitivity required for trace pharmacokinetic analysis, simple protein precipitation (PPT) is insufficient. We employ Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate the analyte from plasma phospholipids.

Mechanistic Rationale: By loading the plasma sample at pH 8, the analyte's carboxylic acid is fully ionized, binding tightly to the quaternary amine of the MAX sorbent. This self-validating chemical lock allows us to wash the sorbent with 100% methanol, stripping away neutral and basic hydrophobic interferences (e.g., phospholipids) that cause matrix effects. Elution is then triggered by dropping the pH with formic acid, neutralizing the analyte and breaking the electrostatic bond.

Step-by-Step Methodology
  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% NH₄OH in water (Adjusts pH to ~8.5).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the MAX cartridge (30 mg/1cc).

  • Loading: Apply the pre-treated sample.

  • Wash 1 (Aqueous): Pass 1 mL of 5% Methanol in Water (Removes salts and highly polar neutrals).

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol (Removes hydrophobic interferences and phospholipids).

  • Elution: Elute with 2 x 500 µL of 5% Formic Acid in Methanol.

  • Reconstitution: Evaporate under N₂ at 40°C and reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

SPE_Workflow Step1 1. Condition & Equilibrate (MeOH, then Water) Step2 2. Load Sample (Plasma diluted with 2% NH4OH) Step1->Step2 Step3 3. Wash 1: Neutrals/Bases (5% MeOH in Water) Step2->Step3 Step4 4. Wash 2: Hydrophobic Interferences (100% MeOH) Step3->Step4 Step5 5. Elute Target Analyte (5% Formic Acid in MeOH) Step4->Step5 Step6 6. Evaporate & Reconstitute (Initial Mobile Phase) Step5->Step6

Figure 2. Mixed-Mode Anion Exchange (MAX) SPE workflow for selective analyte recovery.

Regulatory Grounding: ICH M10 Validation

To ensure the trustworthiness of the RP/AX LC-MS/MS method, a full validation was executed in accordance with the FDA-adopted ICH M10 guidelines for Bioanalytical Method Validation[2]. A method is only as reliable as its validation data.

Table 2: ICH M10 Validation Summary (RP/AX Method)

Validation ParameterICH M10 Acceptance CriteriaObserved Results (RP/AX Method)Status
Linearity ( R2 ) ≥0.98 (using weighted regression)0.998 (Range: 1 - 1000 ng/mL)Pass
Intra-batch Accuracy ±15% ( ±20% at LLOQ)93.1% - 106.2%Pass
Intra-batch Precision (CV) ≤15% ( ≤20% at LLOQ)2.8% - 6.4%Pass
Extraction Recovery Consistent and reproducible89.2% (CV: 3.8%)Pass
Carryover ≤20% of LLOQ responseNot detected (< 2%)Pass

By transitioning from a standard C18 approach to a Mixed-Mode RP/AX column paired with MAX SPE, the assay successfully meets all stringent ICH M10 criteria, transforming an analytically unstable compound into a reliably quantifiable target.

References

  • PubChemLite Database. "2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (C7H6N2O5) Structural Information." University of Luxembourg / PubChem. URL: [Link]

  • Lämmerhofer, M. et al. "Mixed-Mode Chromatography—A Review." LCGC International, Nov 2025. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry, Nov 2022. URL: [Link]

  • Wernisch, S. et al. "Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry." Chemical Science (RSC Publishing), Oct 2025. URL: [Link]

Sources

Comparative

Reproducibility of Liquid-Liquid Extraction Methods for 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic Acid: A Comparative Guide

Introduction 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS: 56187-56-5) is a highly functionalized, polar heterocyclic intermediate frequently encountered in pharmaceutical synthesis[1]. Its structural featur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (CAS: 56187-56-5) is a highly functionalized, polar heterocyclic intermediate frequently encountered in pharmaceutical synthesis[1]. Its structural features—a carboxylic acid moiety paired with a nitro-substituted pyridinone ring—render it highly hydrophilic. In process chemistry, isolating such amphiphilic-like polar acids from aqueous reaction mixtures via liquid-liquid extraction (LLE) is notoriously challenging. Poor solvent selection often leads to intractable emulsions, product loss in the aqueous phase, and poor batch-to-batch reproducibility.

This guide objectively compares conventional LLE solvents against modern bio-derived alternatives, providing drug development professionals with a data-backed, self-validating protocol for maximizing extraction reproducibility.

Mechanistic Grounding: The Thermodynamics of Extraction

To successfully extract this compound, researchers must manipulate its ionization state. The carboxylic acid group has a predicted pKa​ of approximately 3.6[2]. According to the Henderson-Hasselbalch equation, at a neutral pH, the molecule exists predominantly as a water-soluble carboxylate anion.

To drive the partition coefficient ( KD​ ) toward the organic phase, the aqueous matrix must be acidified to pH 1.5–2.0. This ensures >99% of the molecules are in their neutral, protonated state. Furthermore, leveraging the "salting-out" effect by saturating the aqueous phase with sodium chloride (NaCl) decreases the thermodynamic activity of water, forcing the polar organic solute into the organic layer.

pH_Speciation A 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid (pKa ~ 3.6) B pH > 5.0 Deprotonated (Anion) A->B Base added C pH < 2.0 Protonated (Neutral) A->C Acid added (HCl) D Retained in Aqueous Phase (Poor Extraction) B->D E Partitions to Organic Phase (High Recovery) C->E

pH-dependent speciation and partitioning logic for the target carboxylic acid.

Comparative Analysis of Extraction Solvents

We evaluated three solvent systems for the extraction of this compound from a simulated aqueous reaction matrix (pH 1.5, 20% w/v NaCl).

  • Ethyl Acetate (EtOAc) : The traditional standard for polar acids. While it offers good hydrogen-bond accepting capabilities, EtOAc is moderately miscible with water (~8.3% at 20 °C). This leads to volume fluctuations, co-extraction of water (and dissolved salts), and requires extensive downstream drying, which hurts reproducibility[3].

  • Dichloromethane (DCM) : A common halogenated solvent. Despite its excellent phase-separation speed, DCM lacks the Lewis basicity required to solvate the highly polar pyridinone and carboxylic acid groups effectively, resulting in unacceptably low recoveries.

  • 2-Methyltetrahydrofuran (2-MeTHF) : A modern, bio-derived ether. 2-MeTHF possesses a Lewis basicity similar to THF, making it exceptional at solvating polar carboxylic acids. Crucially, it has significantly lower water miscibility (~4%) than EtOAc or THF, resulting in sharp phase boundaries, minimal emulsion formation, and highly reproducible recoveries .

Quantitative Performance Comparison

Data represents average values from triplicate extractions (1:1 Organic:Aqueous volume ratio).

Solvent SystemExtraction Efficiency (%)Partition Coefficient ( LogKD​ )Emulsion RiskReproducibility (RSD %)Solvent Toxicity / Green Profile
2-MeTHF 94.2% 1.21 Very Low 1.8% Bio-derived, Low Toxicity
Ethyl Acetate 86.5%0.81Moderate4.5%Low Toxicity
Dichloromethane 41.3%-0.15Low8.2%High (Halogenated)

Optimized Step-by-Step Protocol (2-MeTHF System)

This protocol is designed as a self-validating system . By tracking mass balance and verifying pH post-extraction, researchers can ensure absolute reproducibility and pinpoint exact failure modes if yields drop.

Materials:

  • Aqueous mixture containing 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

  • 2-Methyltetrahydrofuran (2-MeTHF), >99% purity

  • 6M Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl), crystalline

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Procedure:

  • Aqueous Preparation & Salting Out: Transfer the aqueous reaction mixture to a suitably sized Erlenmeyer flask. Add crystalline NaCl until saturation is reached (approx. 300 g/L).

    • Causality: Saturation minimizes the solubility of the polar organic compound in the aqueous phase by binding free water molecules to the inorganic ions.

  • pH Adjustment: Slowly add 6M HCl dropwise while stirring continuously. Monitor the pH using a calibrated pH meter until it stabilizes at 1.5.

    • Validation Check: Verify the pH after 5 minutes of stirring to ensure no buffering drift has occurred. If the pH rises above 2.0, the compound will begin to ionize, destroying extraction efficiency.

  • Primary Extraction: Transfer the mixture to a separatory funnel. Add an equal volume (1:1) of 2-MeTHF. Stopper and invert gently, venting immediately to release pressure. Shake vigorously for 2 minutes to maximize interfacial mass transfer.

  • Phase Separation: Allow the funnel to rest for 10 minutes. 2-MeTHF (density ~0.86 g/mL) will form the top organic layer.

    • Causality: The sharp phase boundary is a direct result of 2-MeTHF's low water solubility compared to traditional ethers. Drain the bottom aqueous layer into a clean flask.

  • Secondary Extraction: Return the aqueous layer to the separatory funnel and extract with a half-volume (0.5x) of fresh 2-MeTHF. Combine the organic layers.

    • Validation Check: Spot the aqueous raffinate on a TLC plate (or analyze via HPLC) to confirm the absence of the target compound. This closes the mass balance and validates the extraction's completion.

  • Washing and Drying: Wash the combined organic layers with a small volume (0.2x) of acidified brine (pH 2) to remove trace inorganic impurities without stripping the product back into the aqueous phase. Dry the organic phase over anhydrous Na2​SO4​ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the 2-MeTHF under reduced pressure (rotary evaporator, bath temp 40 °C) to afford the isolated solid product.

LLE_Workflow A Aqueous Reaction Mixture Target Compound B Add NaCl to Saturation Adjust to pH 1.5 (HCl) A->B C Add 2-MeTHF Shake & Vent B->C D Phase Separation (10 min rest) C->D E Organic Phase (Top) Target Compound in 2-MeTHF D->E Extract F Aqueous Phase (Bottom) Salts & Impurities D->F Discard/Recycle G Wash with Acidified Brine Dry over Na2SO4 E->G H Evaporate Solvent Isolated Pure Compound G->H

Optimized liquid-liquid extraction workflow utilizing 2-MeTHF.

Conclusion

For highly polar, amphoteric-leaning molecules like 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, solvent selection dictates process reproducibility. While Ethyl Acetate remains a viable legacy option, it is prone to water-miscibility issues that complicate downstream processing and introduce batch-to-batch variability. 2-Methyltetrahydrofuran (2-MeTHF) provides a superior, highly reproducible alternative. Its unique combination of strong Lewis basicity and low aqueous solubility ensures maximal recovery (>94%) and clean phase separations, making it the optimal choice for rigorous pharmaceutical development workflows.

References

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Cañadas, R., et al. (2021). Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics. Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Correlating Theoretical and Experimental IR Spectra: A Case Study of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides an in-depth comparison of theoretical and experimental...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel molecular entities is paramount. This guide provides an in-depth comparison of theoretical and experimental Infrared (IR) spectroscopy for the characterization of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. We will navigate the causal relationships behind experimental choices and computational methodologies, offering a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Synergy of Theoretical and Experimental Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule.[1] It operates on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular fingerprint.

While experimental IR provides a real-world snapshot of a molecule's vibrational modes, theoretical calculations, typically employing Density Functional Theory (DFT), offer a powerful complementary perspective.[2][3] This dual approach allows for a more confident assignment of spectral bands, validation of the synthesized structure, and a deeper understanding of the molecule's electronic and geometric properties. This guide will walk you through the process of obtaining, comparing, and interpreting these two data sets for our target compound, 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, a molecule with several key functional groups of interest.

Experimental IR Spectroscopy: Acquiring the Molecular Fingerprint

The acquisition of a high-quality experimental IR spectrum is the foundation of this comparative analysis. The choice of sampling technique is critical for obtaining reliable data.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

For a solid sample like 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid, Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is a highly effective and common technique.[4]

Instrumentation:

  • FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

  • ATR accessory with a diamond or germanium crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing any spectral contributions from the instrument and the environment.

  • Sample Application: Place a small, representative amount of the dried 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid sample onto the ATR crystal.

  • Spectrum Acquisition: Apply consistent pressure to the sample using the ATR anvil to ensure good contact with the crystal. Co-add a sufficient number of scans (e.g., 32 or 64) over a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. If necessary, a baseline correction can be applied.

Expertise & Experience: The rationale for choosing ATR-FTIR lies in its minimal sample preparation requirements and its suitability for solid samples. The high refractive index of the diamond or germanium crystal allows the IR beam to penetrate the sample to a shallow depth, yielding a high-quality spectrum even for strongly absorbing materials. Consistent pressure is key to reproducibility.

Theoretical IR Spectroscopy: A Computational Approach

Computational chemistry provides a powerful means to predict the vibrational frequencies of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[2][5]

Computational Protocol: DFT Calculations

Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

  • Molecular Geometry Optimization: The first and most critical step is to obtain the optimized molecular geometry of 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. This is achieved by performing a geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d).[5] This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear positions, which are then used to determine the vibrational frequencies.[2]

  • Frequency Scaling: It is a well-established practice to apply a scaling factor to the calculated frequencies. This is because the harmonic approximation used in the calculations tends to overestimate vibrational frequencies compared to the anharmonic vibrations observed experimentally. The scaling factor is dependent on the functional and basis set used. For B3LYP/6-31G(d), a typical scaling factor is around 0.96.

  • Visualization: The calculated vibrational modes can be visualized to aid in the assignment of the spectral bands.

Trustworthiness: The validity of the theoretical spectrum is contingent on achieving a true energy minimum during geometry optimization. This is confirmed by the absence of imaginary frequencies in the output of the frequency calculation. An imaginary frequency would indicate a saddle point on the potential energy surface, not a stable structure.

Comparative Analysis: Bridging Theory and Experiment

The core of this guide is the direct comparison of the experimental and scaled theoretical IR spectra. The data should be tabulated for clarity.

Data Presentation
Experimental Frequency (cm⁻¹) Scaled Theoretical Frequency (cm⁻¹) Vibrational Assignment Functional Group
Broad, ~3300-2500~3050O-H stretchCarboxylic Acid
~1730~1725C=O stretchCarboxylic Acid
~1680~1675C=O stretch4-Pyridinone
~1620~1615C=C stretchPyridinone Ring
~1550~1545N-O asymmetric stretchNitro Group
~1350~1345N-O symmetric stretchNitro Group
~1250~1245C-O stretchCarboxylic Acid
~920 (broad)~915O-H out-of-plane bendCarboxylic Acid Dimer

Note: The frequencies listed above are representative values for the expected functional groups and not actual experimental or theoretical data for the title compound.

Interpretation and Discussion
  • Carboxylic Acid Group: The most prominent feature of the carboxylic acid is the extremely broad O-H stretching band in the experimental spectrum, typically centered around 3000 cm⁻¹. This broadness is due to strong hydrogen bonding, often forming a cyclic dimer in the solid state.[6] The theoretical calculation, performed on an isolated molecule in the gas phase, will show a sharper O-H stretch at a higher wavenumber. The C=O stretch of the carboxylic acid is expected around 1730 cm⁻¹.

  • 4-Pyridinone Moiety: The 4-oxo group of the dihydropyridine ring will exhibit a C=O stretching vibration, typically around 1680 cm⁻¹. The C=C stretching vibrations of the ring will also be present in the 1650-1500 cm⁻¹ region.[7]

  • Nitro Group: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • Discrepancies and Insights: Minor discrepancies between the experimental and scaled theoretical frequencies are expected. These can arise from intermolecular interactions in the solid state (like hydrogen bonding) that are not accounted for in the gas-phase theoretical model, as well as the inherent approximations in the computational method.[8] Significant deviations, however, may suggest that the synthesized compound has a different structure than anticipated or that the computational model is inadequate.

Visualizing the Workflow

A systematic workflow is essential for a robust comparison.

G cluster_exp Experimental Analysis cluster_theo Theoretical Analysis exp_sample Synthesized Compound atr_ftir ATR-FTIR Spectroscopy exp_sample->atr_ftir exp_spectrum Experimental IR Spectrum atr_ftir->exp_spectrum comparison Comparative Analysis (Band Assignment) exp_spectrum->comparison theo_structure Molecular Structure geom_opt Geometry Optimization (DFT) theo_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc scaling Frequency Scaling freq_calc->scaling theo_spectrum Theoretical IR Spectrum scaling->theo_spectrum theo_spectrum->comparison conclusion Structural Elucidation comparison->conclusion

Caption: Workflow for the comparative analysis of experimental and theoretical IR spectra.

Conclusion

The synergistic use of experimental and theoretical IR spectroscopy provides a high degree of confidence in the structural characterization of novel compounds like 2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. This guide has outlined a comprehensive and scientifically rigorous approach to this process. By understanding the principles behind both the experimental and computational methodologies, researchers can make more informed interpretations of their data, leading to accelerated and more accurate drug development and materials science research.

References

  • ResearchGate. (n.d.). DFT calculated Infrared spectra of molecules by the use of B3LYP/6-31G(d) level of theory. Retrieved from [Link]

  • Defense Technical Information Center. (2019, April 8). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. Retrieved from [Link]

  • ACS Publications. (n.d.). Density Functional Theory Calculations of the Structures, Binding Energies, and Infrared Spectra of Methanol Clusters. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Retrieved from [Link]

  • AIP Publishing. (2013, August 21). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. The Journal of Chemical Physics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Figure I from The FTIR Spectra of Pyridine and Pyridine-d , '. Retrieved from [Link]

  • MDPI. (2022, November 23). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Retrieved from [Link]

  • Vandana Publications. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(3-nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid. Retrieved from [Link]

  • Zenodo. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MOST Wiedzy. (2021, September 16). Molecular level interpretation of excess infrared spectroscopy. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Computational infrared spectroscopy. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Google Patents. (n.d.). WO1999025688A1 - Process for the preparation of 1,4-dihydropyridines and compounds used in this process.
  • National Institute of Standards and Technology. (n.d.). Acetic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Refubium. (2022, April 14). Computational IR – spectroscopy of interfacial water at fluorinated and non-fluorinated hydrophobic surfaces. Retrieved from [Link]

  • ResearchGate. (2016, August 2). Spectroscopic and Computational Study of Acetic Acid and Its Cyclic Dimer in the Near-Infrared Region. Retrieved from [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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2-(3-Nitro-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
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